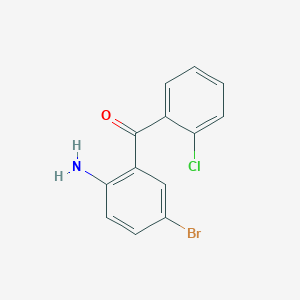
(3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one, also known as PZA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PZA is a member of the oxazolidinone family of compounds and has shown promise in the treatment of various diseases, including tuberculosis and cancer.
Aplicaciones Científicas De Investigación
(3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one has shown promise in the treatment of tuberculosis, a disease caused by the bacterium Mycobacterium tuberculosis. This compound has been shown to have a bactericidal effect on M. tuberculosis, making it a potential candidate for the development of new tuberculosis drugs. This compound has also been studied for its potential anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy.
Mecanismo De Acción
The exact mechanism of action of (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one is not fully understood. However, it is believed that this compound is activated by the enzyme pyrazinamidase, which is produced by M. tuberculosis. Once activated, this compound disrupts the membrane potential of M. tuberculosis, leading to cell death. This compound has also been shown to inhibit the synthesis of DNA and RNA, which may contribute to its bactericidal effect.
Biochemical and physiological effects:
This compound has been shown to have low toxicity in animal studies, making it a potentially safe drug for human use. This compound is metabolized in the liver and excreted in the urine. This compound has been shown to have a half-life of approximately 2 hours in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one is its low toxicity, making it a potentially safe drug for use in animal studies. However, one limitation of this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the research on (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one. One direction is the development of new tuberculosis drugs based on the structure of this compound. Another direction is the investigation of this compound as a potential cancer therapy. Additionally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its exact mode of action.
Métodos De Síntesis
The synthesis of (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one involves the reaction of benzylamine with 3-methylpentanoyl chloride to form the corresponding amide. The amide is then cyclized with sodium hydride and methyl iodide to form the oxazolidinone ring. The resulting compound is this compound, also known as this compound.
Propiedades
IUPAC Name |
(4S)-4-benzyl-3-[(3S)-3-methylpentanoyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-3-12(2)9-15(18)17-14(11-20-16(17)19)10-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3/t12-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDPQMGISZMVOQ-JSGCOSHPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
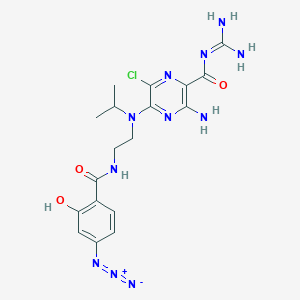
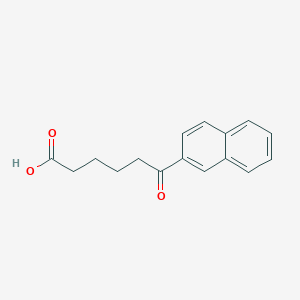



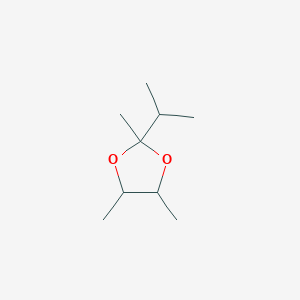
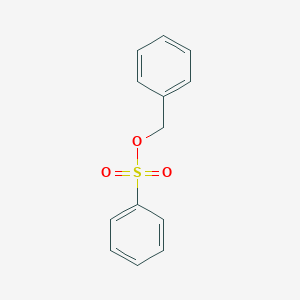
![3-Methylbenzo[d]isoxazol-6-amine](/img/structure/B138811.png)

